N-butyl-N-ethyl-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-butyl-N-ethyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-5-10-14(4-2)13(16)11-8-6-7-9-12(11)15(17)18/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCVBBQTZOUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-ethyl-2-nitrobenzamide typically involves the condensation of 2-nitrobenzoic acid with N-butyl-N-ethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-butyl-N-ethyl-2-nitrobenzamide can undergo reduction reactions, where the nitro group is reduced to an amine group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: N-butyl-N-ethyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and N-butyl-N-ethylamine.
Scientific Research Applications
N-butyl-N-ethyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Positional Isomers: Nitro Group Substitution
The position of the nitro group significantly influences electronic and steric properties. For example:
Substituent Effects on the Amide Nitrogen
The nature of substituents on the amide nitrogen alters lipophilicity, solubility, and metabolic stability:
| Compound Name | N-Substituents | Notable Properties |
|---|---|---|
| N,N-Dimethyl-2-nitrobenzamide | Two methyl groups | Higher lipophilicity (logP ~2.1) due to smaller alkyl chains; limited steric bulk. |
| N-(3-Chlorophenyl)-2-nitrobenzamide | Chlorophenyl group | Increased halogen-mediated polarity; potential for halogen bonding in drug design. |
| N-Cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide | Cyclohexyl and ethyl | Enhanced steric hindrance and 3D structure; cyclohexyl may improve metabolic stability. |
Key Insight : The butyl-ethyl combination in N-butyl-N-ethyl-2-nitrobenzamide balances lipophilicity (predicted logP ~3.5) and steric flexibility, making it intermediate between rigid aromatic substituents (e.g., chlorophenyl) and bulky cycloalkyl groups.
Functional Group Variations
Modifications to the benzamide core or nitro group can drastically alter biological activity:
| Compound Name | Functional Group Variation | Impact on Activity |
|---|---|---|
| N-(2-Bromoethyl)-2-nitrobenzamide | Bromoethyl side chain | Introduces potential for nucleophilic substitution reactions; may enhance cytotoxicity. |
| N-(3-Cyanothiophen-2-yl)benzamide | Cyanothiophene moiety | Increased electron-withdrawing effects and heterocyclic interaction potential. |
| 4-tert-Butyl-N-(4-nitrophenyl)benzamide | tert-Butyl and para-nitro | tert-Butyl enhances hydrophobicity; para-nitro group reduces steric strain. |
Key Insight : The absence of heterocycles or halogens in this compound simplifies its reactivity profile, favoring applications in straightforward synthetic pathways or as a scaffold for further derivatization.
Q & A
Q. Key Considerations :
- Optimize reaction temperature (typically 60–80°C) to avoid nitro group reduction.
- Use anhydrous conditions to prevent hydrolysis of intermediates .
Basic: How is this compound characterized structurally?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR identify alkyl chain environments (e.g., butyl/ethyl protons at δ 0.8–1.5 ppm) and nitrobenzamide aromatic signals (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
